Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate is a complex organic compound with the molecular formula and a molecular weight of approximately 727.27 g/mol. This compound is characterized by its unique structure, which includes two bromine atoms and two chlorine atoms attached to a bi-indole framework, as well as two potassium ions and disulphate groups. Its CAS number is 93962-99-3, indicating its identification in chemical databases.
The reactivity of dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate can be attributed to the presence of multiple halogen substituents and the sulfonate groups. The compound may undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine and chlorine atoms. Additionally, it can participate in redox reactions where the halogens can be reduced or oxidized under appropriate conditions.
Preliminary studies suggest that compounds with similar structural motifs to dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate exhibit various biological activities, including antimicrobial and anticancer properties. The halogenated indole derivatives are often investigated for their potential in medicinal chemistry due to their ability to interact with biological macromolecules.
The synthesis of dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate typically involves several steps:
These steps require careful control of reaction conditions to achieve the desired product selectively.
Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate has potential applications in various fields:
Interaction studies involving dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate focus on its binding affinity with biological targets such as enzymes or receptors. These studies are essential for understanding the mechanism of action and potential therapeutic uses. Techniques such as molecular docking and spectroscopy can be employed to elucidate these interactions.
Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate shares structural similarities with various other compounds that also contain halogenated indole derivatives. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine | Contains bipyridine instead of bi-indole structure; used in coordination chemistry. | |
5,5′-Dibromo-4,4′-didodecyl-2,2′-bithiophene | Features a bithiophene structure; studied for electronic applications. | |
5,5′-Dibromo-4,4′-ditetradecyl-2,2′-bithiophene | Similar bithiophene structure; used in organic electronics. |
The uniqueness of dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate lies in its specific combination of halogens and the bi-indole framework which may impart distinct chemical properties and biological activities compared to these similar compounds.